molecular formula C22H27ClN2O4S B2874418 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 941904-82-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2874418
CAS RN: 941904-82-1
M. Wt: 450.98
InChI Key: IJWPFURFNSMWOX-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide, also known as ML352, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a small molecule that has a unique structure, which makes it a promising candidate for drug development.

Scientific Research Applications

Material Science: Organic Electronic Components

Piperidine derivatives have been explored for their electronic properties. This compound could be investigated for its potential use in organic semiconductors, light-emitting diodes (LEDs), or as a component in organic photovoltaic cells.

Each application area presents a rich avenue for scientific inquiry, with the potential to contribute significantly to its respective field. The compound’s diverse functional groups and structural flexibility make it a promising candidate for various research and development initiatives. While the search did not yield specific studies on this compound, the analysis is based on the general pharmacological and chemical properties of piperidine derivatives and their known applications in scientific research .

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-29-20-9-5-17(6-10-20)13-14-24-22(26)16-19-4-2-3-15-25(19)30(27,28)21-11-7-18(23)8-12-21/h5-12,19H,2-4,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWPFURFNSMWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide

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